Dimethyl 1,3-thiazolane-2,4-dicarboxylate
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Overview
Description
Dimethyl 1,3-thiazolane-2,4-dicarboxylate is an organic compound commonly utilized as a reagent for the synthesis of various heterocyclic compounds. It has an empirical formula of C7H11NO4S and a molecular weight of 205.23 .
Molecular Structure Analysis
The molecular structure of Dimethyl 1,3-thiazolane-2,4-dicarboxylate is represented by the SMILES stringCOC(=O)C1CSC(N1)C(=O)OC
. This compound belongs to the class of organic compounds known as biphenyls and derivatives, which are organic compounds containing two benzene rings linked together by a C-C bond. Physical And Chemical Properties Analysis
Dimethyl 1,3-thiazolane-2,4-dicarboxylate is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Dimethyl 1,3-thiazolane-2,4-dicarboxylate
This compound is a heterocyclic building block . It’s used in the field of organic synthesis . The specific methods of application or experimental procedures, technical details, and outcomes are not provided by the manufacturer .
Thiazolidine Derivatives
Thiazolidine motifs, which are similar to Dimethyl 1,3-thiazolane-2,4-dicarboxylate, are used in the field of medicinal chemistry . They are present in diverse natural and bioactive compounds . Thiazolidine derivatives show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and more . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Pyrroline-5-carboxylate reductase 1 (PYCR1)
Dimethyl 1,3-thiazolidine-2,4-dicarboxylate is related to the field of biochemistry . PYCR1 catalyzes the biosynthetic half-reaction of the proline cycle by reducing Δ1-pyrroline-5-carboxylate (P5C) to proline through the oxidation of NAD(P)H . The specific methods of application or experimental procedures, technical details, and outcomes are not provided .
Synthesis of 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione derivatives
In the field of organic synthesis , the reaction of thioamides and acetylene dicarboxylate in ethanol at ambient temperature gave 2-methylidene-1,3-thiazolidin-4-one derivatives . These derivatives reacted with oxalyl chloride in dry MeCN at 70 °C to produce 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione derivatives . The yield of this reaction was between 57–87% .
Safety And Hazards
properties
IUPAC Name |
dimethyl 1,3-thiazolidine-2,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4S/c1-11-6(9)4-3-13-5(8-4)7(10)12-2/h4-5,8H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAHPKXSIYXTAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSC(N1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377137 |
Source
|
Record name | dimethyl 1,3-thiazolane-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1,3-thiazolane-2,4-dicarboxylate | |
CAS RN |
318233-97-5 |
Source
|
Record name | dimethyl 1,3-thiazolane-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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